molecular formula C24H25N5O2S B2621334 N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-01-7

N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2621334
CAS RN: 1111238-01-7
M. Wt: 447.56
InChI Key:
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Description

N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

The compound’s [1,2,4]triazolo[4,3-a]quinoxaline scaffold has attracted interest in medicinal chemistry . Potential applications include:

Biosynthesis Studies: Cyclopropane Formation

While not directly related to the compound, understanding cyclopropane biosynthesis pathways can provide insights into related structures . Consider exploring enzymatic cyclopropanations and their mechanisms.

Mechanism of Action

Target of Action

Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors . Quinazoline derivatives have also been found to have significant biological activities .

Mode of Action

The mode of action of triazoles and quinazolines can vary widely depending on the specific compound and its functional groups. They can interact with their targets in different ways, leading to a variety of biological effects .

Biochemical Pathways

Triazoles and quinazolines can affect various biochemical pathways. For example, some triazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities . Similarly, quinazoline derivatives have been found to have anti-cancer, anti-inflammatory, and antibacterial activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and quinazolines can also vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of triazoles and quinazolines can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazoles and quinazolines .

properties

IUPAC Name

N-cyclopentyl-4-methyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-15-7-9-16(10-8-15)14-32-24-27-26-23-28(2)22(31)19-12-11-17(13-20(19)29(23)24)21(30)25-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWJCUFJZUZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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